molecular formula C7H8ClN3O4S2 B1673439 Hydrochlorothiazide CAS No. 58-93-5

Hydrochlorothiazide

Cat. No. B1673439
CAS RN: 58-93-5
M. Wt: 297.7 g/mol
InChI Key: JZUFKLXOESDKRF-UHFFFAOYSA-N
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Description

Hydrochlorothiazide (HCTZ) is an anti-hypertensive medication and diuretic used to treat high blood pressure and edema. It is one of the most commonly prescribed medications in the United States and is an effective treatment for many medical conditions. HCTZ works by inhibiting the reabsorption of sodium and chloride in the kidneys, which causes an increase in the amount of water and salt excreted in the urine. This in turn reduces the amount of fluid in the body and helps lower blood pressure. HCTZ is also used in combination with other drugs to treat a variety of medical conditions, including congestive heart failure, cirrhosis of the liver, and nephrotic syndrome.

Scientific research applications

Applications in Hypertension Management

Hydrochlorothiazide is a cornerstone in the treatment of hypertension, often compared and combined with other agents for enhanced therapeutic efficacy. The drug's role in hypertension management has been illuminated by its comparison with chlorthalidone, where considerations around potency and metabolic side effects are paramount. Chlorthalidone may exhibit a more potent antihypertensive effect, potentially at the cost of greater metabolic disturbances such as hypokalemia (Cooney, Milfred-LaForest, Rahman, 2015). These findings are essential for guiding clinical decisions in hypertension treatment, especially in choosing between hydrochlorothiazide and chlorthalidone.

Role in Nephrolithiasis Prevention

The efficacy of hydrochlorothiazide in nephrolithiasis (kidney stones) prevention is another significant area of application. It reduces stone recurrence by affecting urinary calcium excretion. Although the literature suggests a lack of robust dose-response data, hydrochlorothiazide, at a dose of 25 mg twice daily or 50 mg daily, is recommended for stone prevention (Reilly, Peixoto, Desir, 2010). This application underscores its utility in managing conditions beyond hypertension by targeting the metabolic pathways that contribute to stone formation.

Impact on Metabolic Parameters

The impact of hydrochlorothiazide on metabolic parameters, especially in the context of diabetes and prediabetes, is a critical area of research. In patients with type 2 diabetes, thiazides, including hydrochlorothiazide, present a nuanced balance between cardiovascular benefits and the risk of worsening glucose control. Despite these metabolic effects, thiazides' role in reducing cardiovascular events and mortality suggests a net benefit in managing hypertension in diabetic patients (Scheen, 2018).

Pharmacokinetic and Pharmacodynamic Properties

Exploring the pharmacokinetic and pharmacodynamic properties of hydrochlorothiazide reveals its mechanisms of action and interactions with other drugs. This knowledge is crucial for optimizing therapeutic strategies, especially in combination therapies for hypertension and related cardiovascular conditions. The interaction between hydrochlorothiazide and angiotensin-converting enzyme inhibitors, such as enalapril, illustrates the drug's role in comprehensive treatment regimens that aim to enhance efficacy while minimizing adverse effects (Todd, Heel, 1986).

properties

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
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InChI

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)
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InChI Key

JZUFKLXOESDKRF-UHFFFAOYSA-N
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Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
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Molecular Formula

C7H8ClN3O4S2
Record name HYDROCHLOROTHIAZIDE
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DSSTOX Substance ID

DTXSID2020713
Record name Hydrochlorothiazide
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Molecular Weight

297.7 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Solid
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Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 722 mg/L at 25 °C, Soluble in ethanol at approximately 750 g/L; soluble in acetone, dilute ammonia; freely soluble in sodium hydroxide solution, n-butylamine, dimethylformamide; sparingly soluble in alcohol; insoluble in ether, chloroform, dilute mineral acids, Soluble in sodium hydroxide solution, Freely soluble in sodium hydroxide solution, in n-butylamine and in dimethylformamide; sparingly soluble in methanol; insoluble in dilute mineral acids, 0.722 mg/mL at 25 °C
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Density

1.693 g/cu cm
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Mechanism of Action

Hydrochlorothiazide is transported from the circulation into epithelial cells of the distal convoluted tubule by the organic anion transporters OAT1, OAT3, and OAT4. From these cells, hydrochlorothiazide is transported to the lumen of the tubule by multidrug resistance associated protein 4 (MRP4). Normally, sodium is reabsorbed into epithelial cells of the distal convoluted tubule and pumped into the basolateral interstitium by a sodium-potassium ATPase, creating a concentration gradient between the epithelial cell and the distal convoluted tubule that promotes the reabsorption of water. Hydrochlorothiazide acts on the proximal region of the distal convoluted tubule, inhibiting reabsorption by the sodium-chloride symporter, also known as Solute Carrier Family 12 Member 3 (SLC12A3). Inhibition of SLC12A3 reduces the magnitude of the concentration gradient between the epithelial cell and distal convoluted tubule, reducing the reabsorption of water.
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Product Name

Hydrochlorothiazide

Color/Form

White, or practically white crystalline powder, White to off-white crystalline powder

CAS RN

58-93-5
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Melting Point

523 to 527 °F (NTP, 1992), 266-268, 273-275 °C, 274 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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